4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine
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Overview
Description
4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine is a complex organic compound that features a morpholine ring, a thiazole ring, and a phenylpiperazine moiety
Preparation Methods
The synthesis of 4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the phenylpiperazine moiety, and finally, the morpholine ring is attached. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently.
Chemical Reactions Analysis
4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Medicine: Research may focus on its potential therapeutic effects or as a lead compound in drug discovery.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of the research.
Comparison with Similar Compounds
When compared to similar compounds, 4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine stands out due to its unique combination of structural features. Similar compounds may include:
- 4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}piperazine
- 4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}pyridine
These compounds share some structural similarities but differ in their specific ring systems or substituents, which can lead to different chemical and biological properties.
Properties
IUPAC Name |
4-[5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-2-4-16(5-3-1)21-8-6-20(7-9-21)15-17-14-19-18(24-17)22-10-12-23-13-11-22/h1-5,14H,6-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASUZZGMDXMSFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(S2)N3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819769 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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